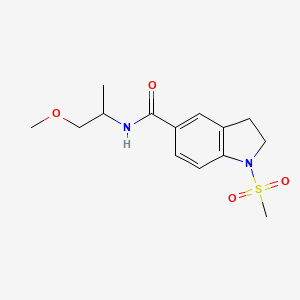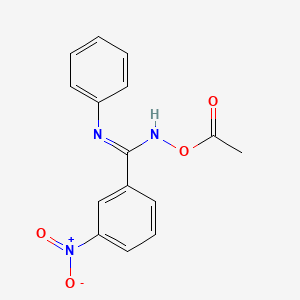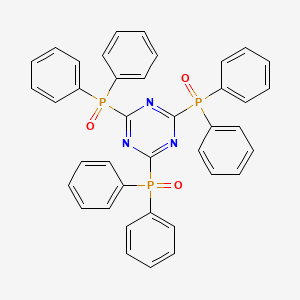![molecular formula C22H24N2O4S B5178643 pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate](/img/structure/B5178643.png)
pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate, also known as NSC-163501, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of sulfonylurea derivatives, which are known to have various biological activities.
作用機序
The mechanism of action of pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate involves the inhibition of various enzymes, such as carbonic anhydrase and ATP-sensitive potassium channels. This inhibition leads to various physiological effects, such as the inhibition of cancer cell growth and the reduction of blood glucose levels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of blood glucose levels, and the protection of neurons from oxidative stress. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
実験室実験の利点と制限
One of the advantages of using pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate in lab experiments is its ability to selectively target specific enzymes, making it a useful tool for studying their functions. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate. One potential direction is the development of more selective and less toxic analogs of this compound for use in scientific research. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in various disease treatments. Finally, the use of this compound in combination with other drugs may also be explored to enhance its therapeutic effects.
In conclusion, this compound is a synthetic compound that has potential applications in various scientific research areas, including cancer therapy, diabetes treatment, and neurological disorders. Its mechanism of action involves the inhibition of various enzymes, leading to various physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its study that may lead to the development of new treatments for various diseases.
合成法
The synthesis of pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate involves the reaction between 4-aminobenzenesulfonamide and 1-naphthyl isocyanate in the presence of a solvent and a catalyst. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.
科学的研究の応用
Pentyl {4-[(1-naphthylamino)sulfonyl]phenyl}carbamate has been studied for its potential applications in various scientific research areas, including cancer therapy, diabetes treatment, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, it has been found to have hypoglycemic effects, making it a potential treatment option for diabetes. Furthermore, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
特性
IUPAC Name |
pentyl N-[4-(naphthalen-1-ylsulfamoyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-2-3-6-16-28-22(25)23-18-12-14-19(15-13-18)29(26,27)24-21-11-7-9-17-8-4-5-10-20(17)21/h4-5,7-15,24H,2-3,6,16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSNPADAMUTRQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-iodobenzamide](/img/structure/B5178564.png)

![4-{2-[2-(4-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5178581.png)


![5-(4-morpholinylmethyl)-N-[2-(1-naphthyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5178599.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-methoxyphenyl)benzamide](/img/structure/B5178608.png)
![3-butoxy-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)benzamide](/img/structure/B5178609.png)




![1-[4-(1H-tetrazol-1-yl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5178655.png)
